molecular formula C21H25ClN6O B2496465 N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179490-37-9

N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2496465
CAS No.: 1179490-37-9
M. Wt: 412.92
InChI Key: DBGDNNWKRGVCAI-UHFFFAOYSA-N
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Description

N2-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H25ClN6O and its molecular weight is 412.92. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

Research has explored derivatives similar to the mentioned compound for their utility in asymmetric synthesis, demonstrating that certain diamine derivatives serve as effective organocatalysts in Michael and Mannich addition reactions. The study by Reyes-Rangel et al. (2016) focused on the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol, showing their application in catalyzing asymmetric reactions under carefully controlled conditions to generate desired derivatives, highlighting their significant potential in synthetic organic chemistry Reyes-Rangel, G., Vargas-Caporali, J., & Juaristi, E. (2016). Tetrahedron, 72, 379-391.

Corrosion Inhibition

The application of triazine derivatives in the field of corrosion inhibition has been investigated, showcasing their efficiency in protecting metals in acidic environments. Yadav et al. (2015) demonstrated that synthesized triazine derivatives significantly increased the inhibition efficiency for N80 steel in HCl solution, suggesting the potential of such compounds in industrial applications to prevent corrosion Yadav, M., Kumar, S., Tiwari, N., Bahadur, I., & Ebenso, E. (2015). Journal of Molecular Liquids, 212, 151-167.

Luminescent Materials and Metal Complexes

Triazine derivatives have also found applications in the development of luminescent materials and metal complexes. Mikhailov et al. (2017) reported on the synthesis and spectral luminescent properties of triazine-based compounds, demonstrating strong violet luminescence, which suggests their utility in creating luminescent materials for various technological applications Mikhailov, I. E., Popov, L., Vikrischuk, N. I., Beldovskaya, A. D., Dushenko, G., Revinskii, Y. V., & Minkin, V. (2017). Russian Journal of General Chemistry, 87, 156-158.

Environmental and Biological Applications

Triazine derivatives have been evaluated for their environmental significance, particularly in bioremediation and as potential antimicrobial agents. A study by Mulbry (1994) on Rhodococcus corallinus NRRL B-15444R highlighted the organism's ability to utilize s-triazine compounds, demonstrating the role of such compounds in degrading environmental pollutants Mulbry, W. (1994). Applied and Environmental Microbiology, 60, 613-618.

Material Science and Polymer Chemistry

In material science and polymer chemistry, triazine derivatives contribute to the development of high-performance materials. Yang and Lin (1995) utilized similar compounds in the synthesis of aromatic polyamides and polyimides, showing that these materials exhibit excellent solubility and thermal stability, indicating their applicability in creating advanced polymeric materials Yang, C.-P., & Lin, J.-H. (1995). Polymer, 36, 2607-2614.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-8-10-16(11-9-15)22-19-24-20(23-17-6-5-7-18(14-17)28-2)26-21(25-19)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGDNNWKRGVCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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